4-{4-methoxy-[1,4'-bipiperidine]-1'-carbonyl}-N,N-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule. It seems to contain a bipiperidine group, which is a type of piperidine, a common chemical structure found in many pharmaceuticals and other active compounds . It also contains a methoxy group and an aniline group, which are common in many organic compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the bipiperidine ring. The properties of the compound would be heavily influenced by this structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The presence of the aniline and carbonyl groups could make it reactive with a variety of other compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. These could include its melting and boiling points, its solubility in various solvents, and its reactivity with other chemicals .Scientific Research Applications
Molecular Structure and Synthesis
Research has highlighted the synthesis and characterization of compounds featuring methoxyphenyl, bipiperidine, and dimethylaniline components. For example, molecular structures of related compounds synthesized via Schiff bases reduction route demonstrate their utility as starting materials for the synthesis of a wide range of derivatives, including azo dyes and dithiocarbamate, showcasing their versatility in organic synthesis and material science applications (Ajibade & Andrew, 2021).
Reaction Mechanisms and Catalysis
Studies on the reaction mechanisms involving dimethylaniline derivatives reveal insights into radical decomposition and the generation of methoxyamine derivatives through interactions with aminoxyls, indicating potential applications in synthetic chemistry and catalysis for the production of novel compounds (Dinoi et al., 1998).
Advanced Material Development
The electrochemical behavior of related unsymmetrical dihydropyridine derivatives in protic medium has been investigated, highlighting their potential in the development of advanced materials through electrochemical processes. This includes the selective oxidation of polymers to introduce functional groups, further underscoring the relevance of such compounds in material science (David et al., 1995).
Flavor and Aroma Generation
In the food science domain, the interaction of carbonyl compounds with amino acids to generate flavors has been explored, suggesting potential applications of related compounds in flavor chemistry and food technology. This research demonstrates how carbonyl-amino acid complexes are crucial for flavor generation in dairy products, highlighting a unique application area for such chemical structures (Griffith & Hammond, 1989).
Mechanism of Action
Mode of Action
Based on its structure, it is possible that it may interact with its targets through non-covalent interactions such as hydrogen bonding .
Pharmacokinetics
Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity .
Properties
IUPAC Name |
[4-(dimethylamino)phenyl]-[4-(4-methoxypiperidin-1-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O2/c1-21(2)17-6-4-16(5-7-17)20(24)23-12-8-18(9-13-23)22-14-10-19(25-3)11-15-22/h4-7,18-19H,8-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRDBDQOOJYCVSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)N2CCC(CC2)N3CCC(CC3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.